2-溴-6-硝基-4-(三氟甲氧基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

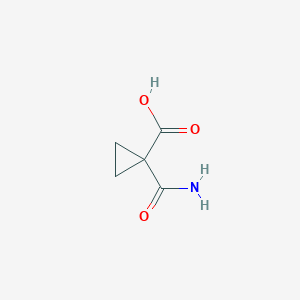

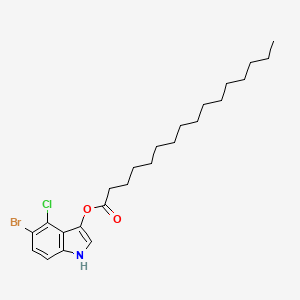

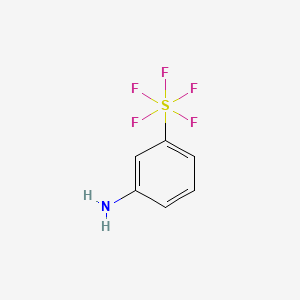

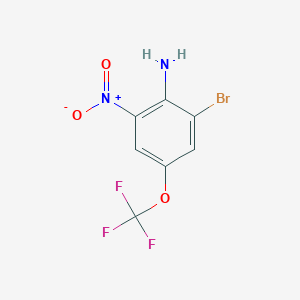

2-Bromo-6-nitro-4-(trifluoromethoxy)aniline is a chemical compound that is of interest in various fields of chemistry due to its potential as an intermediate in the synthesis of more complex molecules. The presence of bromo, nitro, and trifluoromethoxy groups in its structure suggests that it could be a versatile precursor for further chemical modifications, which could be useful in the development of pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of related brominated anilines has been reported in the literature. For instance, a method for preparing 2-bromo-1,1,2,2-tetrafluoroethyl arenes from commercially available anilines has been developed, which involves the use of BrCF2CF2Br as a starting material and blue LED irradiation for the reaction process . Another study describes the synthesis of C-(2,2,2-trifluoroethyl)aniline isomers from nitrophenylacetic acids, which involves the conversion of carboxy groups into trifluoromethyl moieties followed by catalytic reduction to the corresponding anilines . These methods highlight the feasibility of introducing bromo and trifluoromethyl groups into aniline derivatives.

Molecular Structure Analysis

The molecular structure of brominated aniline derivatives can be complex and is often characterized by techniques such as X-ray crystallography. For example, the crystal structure of a bromo-(2-diphenylphosphino-N-(2-oxybenzylidene)-aniline)-nickel compound was determined, revealing a triclinic system with specific geometric parameters . This level of structural analysis is crucial for understanding the reactivity and potential applications of such compounds.

Chemical Reactions Analysis

Brominated anilines can undergo various chemical reactions, which are essential for their transformation into useful products. The synthesis of 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, was achieved with high yield and purity using bromine and hydrogen peroxide as brominating agents . Additionally, the bromination of 2-(tert-butyl-NNO-azoxy)aniline resulted in para-bromo- and ortho, para-dibromoanilines, demonstrating the selectivity that can be achieved in such reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated anilines are influenced by the substituents attached to the aromatic ring. These properties are important for determining the compound's suitability for various applications. For instance, the optical properties of a novel compound synthesized from 2-bromofluorene were investigated using UV-Vis and fluorescence spectra, indicating its potential use in materials with specific light-absorbing or emitting characteristics .

科学研究应用

合成应用

高效合成:使用4-硝基-2-(三氟甲基)苯胺作为起始物质,开发了一种高效的九步合成方法,通过包括2-溴-4-氨基-6-三氟甲基苯胺在内的中间体进行转化。这个过程突出了2-溴-6-硝基-4-(三氟甲氧基)苯胺在复杂分子合成中的作用 (Wu et al., 2013)。

农药中间体:该化合物已被用于合成重要的农药中间体。从三氟甲氧基苯胺合成关键的农药中间体2,6-二溴-4-三氟甲氧基苯胺的改进合成过程 (Ding Zhi-yuan, 2011)。

光谱研究:使用FTIR和FT-Raman光谱研究相关化合物,揭示溴、甲基基团和胺基团对苯环结构的几何构型和振动的影响 (S. Ramalingam et al., 2010)。

振动分析:使用DFT和实验性FTIR、Raman和UV-Vis光谱研究了类似化合物,有助于理解振动、结构和电子性质 (J. Hernández-Paredes等人,2015)。

催化和反应研究

化学选择性加氢:FeOx负载的铂单原子和伪单原子催化剂,在取代硝基苯胺的加氢反应中表现出高活性和化学选择性,这一过程对于生产用于农药、药品和染料中的苯胺至关重要 (Haisheng Wei et al., 2014)。

有机催化氧化:进行了关于取代苯胺的有机催化和环境友好氧化的研究,突出了在绿色化学应用中使用这类化合物的潜力 (Errika Voutyritsa et al., 2017)。

晶体学和分子研究

晶体结构:已确定了类似衍生物的晶体和分子结构,有助于理解分子间相互作用和氢键模式 (R. Butcher et al., 1992)。

分子结构研究:为相关化合物记录了傅里叶变换红外和FT-Raman光谱,以分析振动赋值和基本模式,有助于理解不同取代基团对分子性质的影响 (S. Saravanan et al., 2014)。

安全和危害

The compound is considered hazardous. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area .

作用机制

Target of Action

It’s suggested that it may have an impact on the respiratory system .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-6-nitro-4-(trifluoromethoxy)aniline is limited. A related compound, 2-bromo-4-trifluoromethylaniline, has been studied in rats using 19f-nmr spectroscopic and directly coupled hplc-nmr-ms methods .

Action Environment

The action, efficacy, and stability of 2-Bromo-6-nitro-4-(trifluoromethoxy)aniline can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dark place, sealed, and at room temperature to maintain its stability . The compound’s action may also be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

属性

IUPAC Name |

2-bromo-6-nitro-4-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3N2O3/c8-4-1-3(16-7(9,10)11)2-5(6(4)12)13(14)15/h1-2H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPBAKXAGVSSDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382199 |

Source

|

| Record name | 2-bromo-6-nitro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886499-21-4 |

Source

|

| Record name | 2-bromo-6-nitro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。